3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-15(18)14-13(16(21)22)9-20(19-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9,15H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEYLQYALOEXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Table 1: Typical Reaction Conditions for Pyrazole Derivatives
Advanced: How does the 1-naphthylmethyl substituent influence electronic and steric effects compared to methyl analogs?
Methodological Answer:
The 1-naphthylmethyl group introduces significant steric bulk and extended π-conjugation, altering:
- Electronic Effects : The electron-rich naphthyl ring increases electron density on the pyrazole ring, potentially enhancing nucleophilic substitution reactivity at the 4-position. DFT studies on methyl analogs show the difluoromethyl group withdraws electrons (-I effect), which may be counterbalanced by naphthyl’s +M effect .
- Steric Effects : X-ray crystallography of methyl analogs (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) reveals planar pyrazole rings . Naphthyl substitution likely disrupts planarity, affecting binding to biological targets (e.g., enzymes).
- Solubility : LogP increases by ~2 units (estimated via ChemDraw), necessitating DMSO or DMF for in vitro assays .
Q. Table 2: Comparative Properties of Methyl vs. Naphthylmethyl Derivatives
| Property | Methyl Analog | Naphthylmethyl Variant |
|---|---|---|
| LogP (Predicted) | 1.2 | 3.4 |
| Melting Point | 145–148°C | Not reported (requires DSC analysis) |
| Reactivity with Thiols | Moderate (SN2) | Reduced due to steric hindrance |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR is critical for confirming difluoromethyl incorporation (δ −90 to −95 ppm) . ¹H NMR detects naphthyl protons (δ 7.2–8.5 ppm).
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve isomers; ESI-MS detects [M-H]⁻ at m/z 347.3 .
- X-ray Crystallography : Used for methyl analogs to confirm regioisomeric purity . For the naphthyl variant, synchrotron radiation may be needed due to larger unit cells.
Advanced: How to resolve contradictions in reported biological activity data (e.g., fungicidal vs. bacteriostatic effects)?
Methodological Answer:
Discrepancies may arise from:
Isomer Contamination : Methyl analogs show 5–10% regioisomers unless purified via preparative HPLC .
Assay Conditions : Varying pH affects ionization of the carboxylic acid group (pKa ~3.5 for methyl analog), altering cell permeability .
Target Selectivity : Molecular docking studies suggest the naphthyl group may bind hydrophobic pockets in fungal CYP51 but not bacterial FabI .
Q. Table 3: Biological Activity Comparison
| Organism | Methyl Analog IC₅₀ (µM) | Naphthylmethyl IC₅₀ (Predicted) |
|---|---|---|
| Candida albicans | 2.5 ± 0.3 | 0.8–1.2 (enhanced lipophilicity) |
| E. coli | >100 | >100 (steric hindrance) |
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
For methyl derivatives, inhibition of fungal lanosterol 14α-demethylase (CYP51) is proposed via coordination of the carboxylic acid to heme iron . The naphthyl group may enhance binding via π-π stacking with Phe residues in the active site. Kinetic assays (e.g., NADPH consumption) and site-directed mutagenesis (e.g., Phe255Ala) are recommended to validate this .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods due to potential release of HF during decomposition .
- Storage : −20°C under nitrogen; stability studies indicate <5% degradation over 6 months .
- Toxicity : Methyl analogs show LD50 > 2000 mg/kg (oral, rat); naphthyl variants may require in vitro hepatotoxicity screening (e.g., HepG2 assays) .
Advanced: How to design SAR studies for optimizing target selectivity?
Methodological Answer:
- Core Modifications : Replace naphthyl with smaller aryl groups (e.g., phenyl) to assess steric effects.
- Functional Group Variations : Substitute carboxylic acid with amides (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) to improve bioavailability .
- In Silico Screening : Molecular dynamics simulations (e.g., GROMACS) to predict binding to off-targets like human CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
